molecular formula C10H6O4 B3382129 1,4-Naphthalenedione, 2,7-dihydroxy- CAS No. 31039-63-1

1,4-Naphthalenedione, 2,7-dihydroxy-

Cat. No.: B3382129
CAS No.: 31039-63-1
M. Wt: 190.15 g/mol
InChI Key: AXJPXJATWIBOQG-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,7-dihydroxy- is a synthetic compound with the molecular formula C10H6O4. It is a derivative of naphthoquinone, characterized by two hydroxyl groups at the 2 and 7 positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 2,7-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of 2-hydroxynaphthalene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of 1,4-Naphthalenedione, 2,7-dihydroxy- may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,7-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form reactive oxygen intermediates.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidized intermediates .

Scientific Research Applications

1,4-Naphthalenedione, 2,7-dihydroxy- has garnered significant interest in scientific research due to its diverse applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.

    Biology: The compound exhibits antioxidant properties and is studied for its potential to mitigate oxidative stress in biological systems.

    Medicine: Research has shown its potential as an anticancer agent, inducing apoptosis in cancer cells.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,7-dihydroxy- involves its redox properties. The compound can undergo oxidation-reduction cycles, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, particularly in cancer cells . Additionally, the compound can disrupt cellular membranes and interfere with DNA synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl groups at the 2 and 7 positions.

    2-Methyl-1,4-naphthoquinone (Menadione): A derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.

    5,8-Dihydroxy-1,4-naphthoquinone: Another hydroxylated derivative with distinct biological activities.

Uniqueness

1,4-Naphthalenedione, 2,7-dihydroxy- is unique due to the presence of hydroxyl groups at the 2 and 7 positions, which enhance its reactivity and biological activity. These hydroxyl groups contribute to its strong electron-accepting properties and its ability to form reactive intermediates, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,7-dihydroxynaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJPXJATWIBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461900
Record name 1,4-Naphthalenedione, 2,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31039-63-1
Record name 1,4-Naphthalenedione, 2,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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